molecular formula C71H84N10O17 B1146413 Pristinamycin CAS No. 270076-60-3

Pristinamycin

Cat. No.: B1146413
CAS No.: 270076-60-3
M. Wt: 1349.5 g/mol
InChI Key: MVTQIFVKRXBCHS-XZDBVTHASA-N
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Mechanism of Action

Target of Action

Pristinamycin, a streptogramin group antibiotic, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell.

Mode of Action

This compound is a mixture of two components: this compound IIA, a macrolide, and this compound IA (streptogramin B), a depsipeptide . These compounds are coproduced by Streptomyces pristinaespiralis in a ratio of 30:70 . Each compound binds to the bacterial 50S ribosomal subunit and inhibits the elongation process of protein synthesis . While each component exhibits only a moderate bacteriostatic activity on its own, their combination acts synergistically, leading to a potent bactericidal activity that can reach up to 100 times that of the separate components .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By binding to the 50S ribosomal subunit, this compound inhibits the elongation process of protein synthesis . This disruption in protein synthesis affects the growth and survival of the bacteria.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. A single oral dose of 2 g of this compound was administered to six patients with normal renal and hepatic function . The samples were withdrawn during 9.5 hours and assayed by HPLC . The kinetic parameters of this compound IA and this compound IIA were found to be comparable, with Tmax of 3.25±1.80 hours and 3.08±1.98 hours, Cmax of 0.760±0.427 mg/l and 0.581±0.285mg/l, and elimination half-life of 4.03±2.77 hours and 2.83±0.75 hours respectively .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, this compound prevents the bacteria from producing essential proteins, thereby inhibiting their growth . This makes this compound effective against erythromycin-resistant staphylococci and streptococci, and it is active against methicillin-resistant Staphylococcus aureus (MRSA) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other drugs. For example, the risk or severity of methemoglobinemia can be increased when this compound is combined with certain drugs . Furthermore, the lack of an intravenous formulation due to its poor solubility may limit its usefulness for severe infections .

Biochemical Analysis

Biochemical Properties

Pristinamycin interacts with various biomolecules, particularly the bacterial 50S ribosomal subunit . It inhibits the elongation process of protein synthesis, exhibiting a moderate bacteriostatic activity . The combination of this compound IA and this compound IIA acts synergistically, leading to a potent bactericidal activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is effective against erythromycin-resistant staphylococci and streptococci . It is also active against methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through binding interactions with the bacterial 50S ribosomal subunit . This binding inhibits the elongation process of protein synthesis . The combination of this compound IA and this compound IIA enhances this effect, leading to a potent bactericidal activity .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. In human adults, a dose of 1 g twice or three times a day is typically used . Children receive an age-dependent dose of 0.5–1.0 g/kg per day for older children or 1.0–1.5 g/kg per day for younger children .

Metabolic Pathways

The metabolic pathways of this compound involve the biosynthesis of this compound IA and this compound IIA . These compounds are co-produced by S. pristinaespiralis in a ratio of 30:70 . The this compound biosynthetic gene cluster is the largest antibiotic supercluster known so far .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it binds to the 50S subunit and inhibits protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pristinamycin involves several steps. The fermentation broth is first acidified, followed by solid-liquid separation to obtain the filtrate. The filtrate is then decolorized using a macroporous resin. The decolorized filtrate is enriched using a macroporous adsorbent resin and analyzed. The analytical solution is further decolorized using activated carbon, concentrated, extracted, and subjected to alkali washing. Finally, the solution is crystallized to obtain a rough this compound product, which is then recrystallized to obtain fine this compound powder .

Industrial Production Methods: The industrial production of this compound follows the same general steps as the laboratory preparation but is scaled up for mass production. The process involves fermentation, separation, decolorization, enrichment, and crystallization, with a focus on efficiency, cost-effectiveness, and high yield .

Chemical Reactions Analysis

Types of Reactions: Pristinamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial activity and stability .

Scientific Research Applications

Pristinamycin has a wide range of scientific research applications:

Comparison with Similar Compounds

Pristinamycin is similar to other streptogramin antibiotics, such as virginiamycin and quinupristin/dalfopristin. this compound is unique due to its oral administration and effectiveness against erythromycin-resistant staphylococci and streptococci . Other similar compounds include:

This compound’s unique combination of components and its oral administration make it a valuable antibiotic in the treatment of resistant bacterial infections.

Properties

CAS No.

270076-60-3

Molecular Formula

C71H84N10O17

Molecular Weight

1349.5 g/mol

IUPAC Name

N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1

InChI Key

MVTQIFVKRXBCHS-XZDBVTHASA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Color/Form

Reddish-yellow powder

melting_point

115-120 °C

physical_description

Reddish-yellow solid;  [Merck Index]

solubility

Poorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Origin of Product

United States
Customer
Q & A

Q1: What is Pristinamycin and how does it work?

A1: this compound is a streptogramin antibiotic consisting of two chemically unrelated compounds, this compound I and this compound II. [] These two components act synergistically to inhibit bacterial protein synthesis. [, ] this compound IA first binds to the 50S ribosomal subunit of bacteria. [] this compound IIA then binds to this compound IA on the ribosome, leading to irreversible inhibition of protein synthesis and bacterial death. []

Q2: How does this compound's mechanism of action differ from other protein synthesis inhibitors?

A2: While other protein synthesis inhibitors typically bind reversibly to ribosomes, the interaction between this compound IA and IIA on the ribosome creates a stable ternary complex, leading to irreversible inhibition. [, ] This unique mechanism contributes to its potent activity against some multidrug-resistant bacteria.

Q3: Does the ratio of this compound I and II affect its activity?

A3: Yes, the synergistic interaction between this compound I and II is crucial for its potent antibacterial activity. Studies have shown synergy between the two components at various ratios. []

Q4: What is the molecular formula and weight of this compound IA and IIA?

A4: this compound is a mixture of two compounds. This compound IA has a molecular weight of 800 Da. this compound IIA has a molecular weight of 500 Da. [] The exact molecular formula for each compound is complex and can be found in chemical databases.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like NMR have been used to confirm the structures of novel this compound derivatives. [] Additionally, RP-HPLC methods with UV detection have been developed for its quantification in various formulations. []

Q6: Is this compound stable in different pH environments?

A6: this compound, particularly this compound IIB, faces challenges related to stability at various pH levels. [] This instability can affect its solubility, bioavailability, and efficacy.

Q7: Can this compound be used in extractive fermentation processes?

A7: Research has explored using aqueous two-phase systems for partitioning this compound, a crucial step towards extractive fermentation. Results show its preferential partitioning into the PEG-rich top phase, which can be enhanced by using fatty acid esters of PEG. []

Q8: Have any computational studies been conducted on this compound?

A9: Yes, computational chemistry approaches have been used to design new this compound analogs. One study focused on introducing fluorine atoms into this compound IIB to improve its stability and address issues like low water solubility. []

Q9: How do structural modifications of this compound affect its activity?

A10: Studies modifying the 4-oxo-pipecolic acid residue in this compound IA and the dehydroproline ring in this compound IIA aimed to develop water-soluble derivatives. These modifications impacted the in vitro and in vivo activities against various Staphylococcus aureus strains. []

Q10: What are some strategies to improve the stability and solubility of this compound?

A11: Synthesizing water-soluble derivatives through structural modifications is one approach. Research also focuses on developing novel formulations using techniques like macroporous resin adsorption to enhance its stability and bioavailability. []

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: While detailed PK/PD studies are limited, research shows that this compound is primarily metabolized in the liver and excreted in bile. [] Drug interactions with other medications metabolized by CYP3A4, such as tacrolimus and warfarin, can occur, leading to elevated drug levels. [, ]

Q12: What is the in vitro activity of this compound against various bacterial species?

A13: this compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and various anaerobic bacteria. [, , , , , ] Studies have also shown its efficacy against Mycoplasma genitalium, including macrolide-resistant strains. []

Q13: Has this compound been evaluated in clinical trials for treating infections?

A14: Yes, clinical trials have explored the efficacy of this compound for treating various infections, including erysipelas, superficial pyodermas, and osteoarticular infections caused by MRSA and other bacteria. [, , ] It has shown promising results as an alternative to penicillin or other antibiotics, especially in cases of multidrug-resistant infections.

Q14: What are the known mechanisms of resistance to this compound?

A15: Resistance to this compound can occur through various mechanisms, including enzymatic inactivation, target modification, and efflux pumps. [] The presence of specific resistance genes, such as vga, vgb, and vat, has been linked to this compound resistance in staphylococci. [, ]

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